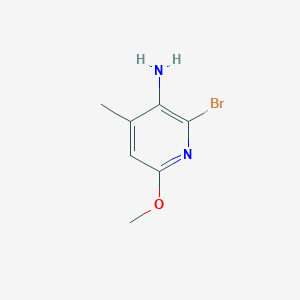

2-Bromo-6-methoxy-4-methylpyridin-3-amine

Descripción general

Descripción

2-Bromo-6-methoxy-4-methylpyridin-3-amine is a heterocyclic organic compound belonging to the pyridine family. It features a pyridine ring substituted with a bromine atom, a methoxy group, and a methyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-methylpyridin-3-amine typically involves the bromination of 2-methoxy-4-methylpyridine followed by amination. One common method includes the use of bromine or bromotrimethylsilane as the brominating agent under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired substitution occurs at the correct position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial settings due to its versatility and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-6-methoxy-4-methylpyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds with this compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and an inert atmosphere.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Cross-Coupling Reactions: Palladium catalysts, along with arylboronic acids, are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Aplicaciones Científicas De Investigación

2-Bromo-6-methoxy-4-methylpyridin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.

Materials Science: The compound is explored for its potential use in the development of novel materials, such as liquid crystals and organic semiconductors.

Biological Studies: It serves as a precursor for the synthesis of compounds that can be used in biological assays and studies.

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-methoxy-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the derivative synthesized from this compound .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-4-methylpyridine: Similar in structure but lacks the methoxy group.

2-Methoxy-4-methylpyridine: Similar but lacks the bromine atom.

6-Bromo-2-methoxy-4-methylpyridin-3-amine: A closely related compound with slight structural differences.

Uniqueness

2-Bromo-6-methoxy-4-methylpyridin-3-amine is unique due to the presence of both bromine and methoxy substituents on the pyridine ring. This combination allows for diverse chemical reactivity and the potential to form a wide range of derivatives with unique properties .

Actividad Biológica

2-Bromo-6-methoxy-4-methylpyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of a bromine atom, methoxy group, and amino functionality, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of this compound is C8H9BrN2O. Its structural features contribute to its interaction with biological targets, enhancing its potential efficacy as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the bromine atom increases lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thus modulating various biological processes.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 5.0 |

| HeLa (Cervical cancer) | 7.5 |

| A549 (Lung cancer) | 6.0 |

The compound appears to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that this compound inhibited the growth of Staphylococcus aureus in a dose-dependent manner, suggesting its potential use in treating skin infections caused by this pathogen .

- Anticancer Mechanisms : In a recent investigation by Johnson et al. (2024), the compound was shown to significantly reduce cell viability in MCF-7 cells through oxidative stress mechanisms, indicating its potential application in breast cancer therapy .

Propiedades

IUPAC Name |

2-bromo-6-methoxy-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-4-3-5(11-2)10-7(8)6(4)9/h3H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJPRLODJVTPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601484 | |

| Record name | 2-Bromo-6-methoxy-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135795-51-6 | |

| Record name | 2-Bromo-6-methoxy-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.